molecular formula C14H13N3O B11824730 3-(quinolin-2-ylmethylidene)piperazin-2-one

3-(quinolin-2-ylmethylidene)piperazin-2-one

Cat. No.: B11824730
M. Wt: 239.27 g/mol
InChI Key: QLSITWHUNWVGOS-UHFFFAOYSA-N
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Description

3-(Quinolin-2-ylmethylidene)piperazin-2-one is a chemical compound with the molecular formula C14H13N3O and a molecular weight of 239.278 g/mol.

Preparation Methods

The synthesis of 3-(quinolin-2-ylmethylidene)piperazin-2-one typically involves the condensation of quinoline-2-carbaldehyde with piperazin-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Chemical Reactions Analysis

3-(Quinolin-2-ylmethylidene)piperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(Quinolin-2-ylmethylidene)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-(quinolin-2-ylmethylidene)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-(Quinolin-2-ylmethylidene)piperazin-2-one can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline moiety and may exhibit similar biological activities.

    Piperazine derivatives: Compounds with the piperazine ring structure may have comparable chemical properties and applications.

The uniqueness of this compound lies in its specific combination of the quinoline and piperazine moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

3-(quinolin-2-ylmethylidene)piperazin-2-one

InChI

InChI=1S/C14H13N3O/c18-14-13(15-7-8-16-14)9-11-6-5-10-3-1-2-4-12(10)17-11/h1-6,9,15H,7-8H2,(H,16,18)

InChI Key

QLSITWHUNWVGOS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(=CC2=NC3=CC=CC=C3C=C2)N1

Origin of Product

United States

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